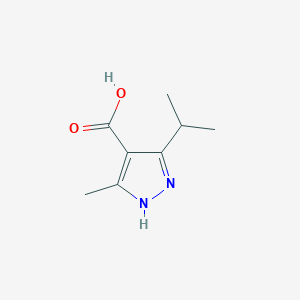![molecular formula C8H5N3O4 B1460969 2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-6-carboxylic acid CAS No. 343347-07-9](/img/structure/B1460969.png)
2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-6-carboxylic acid
Overview
Description
“2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-6-carboxylic acid” is a chemical compound with the molecular formula C8H5N3O4 . It has been used in the synthesis of a novel series of pyrano[2,3-d]pyrimidine-2,4-dione analogues as potential inhibitors against PARP-1 .
Synthesis Analysis
The synthesis of related compounds involves the reductive condensation of 6-cyano-5-methyl-pyrido[2,3-d]pyrimidine-2,4-diamine with 3,4,5-trimethoxyaniline in the presence of Raney Ni 70% in acetic acid .Molecular Structure Analysis
The molecular weight of “this compound” is 207.14 .Chemical Reactions Analysis
The compound can undergo various chemical reactions. For instance, it can be used in the synthesis of pyrano[2,3-d]pyrimidine-2,4-dione derivatives .Physical And Chemical Properties Analysis
The compound has a molecular weight of 207.14 and a molecular formula of C8H5N3O4 .Scientific Research Applications
Synthesis and Antibacterial Activity
The compound 2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-6-carboxylic acid and its derivatives have been explored for their synthetic routes and potential antibacterial properties. For instance, new derivatives synthesized via high yield reactions have shown significant antibacterial activity against both gram-positive (Staphylococcus aureus, Staphylococcus epidermidis) and gram-negative bacteria (Escherichia coli, Pseudomonas aeruginosa). This synthesis likely proceeds via the tandem intramolecular Pinner–Dimroth rearrangement, showcasing the compound's applicability in developing antibacterial agents (Asadian, Davoodnia, & Beyramabadi, 2018).
Cation Generation and Reactivity
The reactivity of this compound derivatives has been a subject of interest. Studies have prepared specific cations through acid-catalyzed cyclization and investigated their reactivity towards N-nucleophiles, providing insights into the compound's chemical behavior and potential for further chemical modifications (Tsupak, Gavrilenko, & Kostrub, 2009).
Electroorganic Synthesis
In electroorganic chemistry, derivatives of this compound have been synthesized using electrogenerated bases. This method represents an environmentally friendly approach, highlighting the compound's utility in green chemistry and the synthesis of pyrano[2,3-d]pyrimidine derivatives through a one-pot, three-component condensation process (Veisi, Maleki, & Farokhzad, 2017).
Biopharmaceutical Properties
The structural diversity of pyrido[2,3-d]pyrimidine-2,4(1H,3H)-diones, synthesized from 2-chloropyridine-3-carboxylic acid, has been explored for its impact on biopharmaceutical properties. These studies show significant variations in solubility, permeability, and predicted human in vivo intrinsic clearance values, underscoring the compound's potential in drug development and pharmacokinetic optimization (Jatczak et al., 2014).
Antimicrobial and Antitumor Activities
Research into pyrido[2,3-d]pyrimidine-6-carboxylic acid derivatives has also covered their synthesis for the evaluation of antimicrobial and antitumor activities. Novel derivatives have been synthesized and screened, revealing potential in treating bacterial, fungal infections, and cancer. This underscores the compound's versatility and significance in medicinal chemistry (Shanmugasundaram et al., 2011).
Supramolecular Chemistry
The compound and its derivatives have been studied in the context of supramolecular chemistry, specifically for their role in forming hydrogen-bonded supramolecular assemblies. Such research has implications for material science and the development of novel materials with specific properties (Fonari et al., 2004).
Mechanism of Action
The compound has been used in the synthesis of potential inhibitors against PARP-1 . PARP-1 is involved in DNA repair damage and its inhibitors have been used as potentiators in combination with DNA damaging cytotoxic agents to compromise the cancer cell DNA repair mechanism, resulting in genomic dysfunction and cell death .
properties
IUPAC Name |
2,4-dioxo-1H-pyrido[2,3-d]pyrimidine-6-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5N3O4/c12-6-4-1-3(7(13)14)2-9-5(4)10-8(15)11-6/h1-2H,(H,13,14)(H2,9,10,11,12,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCCNUUFPHRNLKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C1C(=O)NC(=O)N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
343347-07-9 | |
| Record name | 2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-6-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-{1-[(Pyridin-3-yl)methyl]piperidin-4-yl}acetic acid](/img/structure/B1460892.png)


![8-Methyl-2-thiophen-2-ylimidazo[1,2-a]pyridin-3-amine](/img/structure/B1460900.png)
![Methyl 2-[(4-methyl-1,3-thiazol-2-yl)amino]acetate](/img/structure/B1460901.png)






